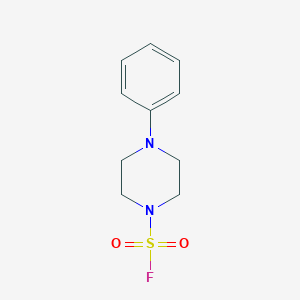

4-Phenylpiperazine-1-sulfonyl fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Radiopharmaceutical Applications : Choe et al. (1998) discuss the preparation of 4-[18F]fluoromethylbenzylsulfonate esters for radiopharmaceutical applications. They successfully used these esters in N-alkylation reactions, producing products like 1-N-(4-[18F]fluoromethylbenzyl)-4-phenylpiperazine with high radiochemical yields (Choe et al., 1998).

Chemical Biology and Molecular Pharmacology : Xu et al. (2019) highlighted the rising interest in sulfonyl fluorides, including 4-Phenylpiperazine-1-sulfonyl fluoride, for their reactive probes in chemical biology and molecular pharmacology. They developed methods for the synthesis of aliphatic sulfonyl fluorides, which are crucial for creating diverse compound libraries (Xu et al., 2019).

Electrochemical Synthesis : Laudadio et al. (2019) introduced an electrochemical method for synthesizing sulfonyl fluorides, emphasizing their importance in “click chemistry” and other applications. Their approach uses thiols or disulfides with potassium fluoride, demonstrating a broad substrate scope (Laudadio et al., 2019).

Sulfur(VI) Fluoride Synthesis : Zhou et al. (2018) described the synthesis of sulfur(VI) fluorides using a crystalline, shelf-stable reagent. They demonstrated its utility in producing aryl fluorosulfates and sulfamoyl fluorides under mild conditions, which can have significant implications in pharmaceutical chemistry (Zhou et al., 2018).

Metabolic Studies in Radiotracers : Ryu et al. (2006) conducted in vitro metabolism studies of fluorine-labeled 1-phenylpiperazine, demonstrating its application in the field of nuclear medicine and biology. They found defluorination as the main metabolic pathway, which is crucial for understanding the behavior of such radiotracers (Ryu et al., 2006).

Chemical Synthesis : Smedley et al. (2018) reported on 1,2-dibromoethane-1-sulfonyl fluoride (DESF) as a precursor for SuFEx click chemistry, which opens up new reaction profiles for synthesizing various chemical structures. This showcases the versatility of sulfonyl fluoride compounds in chemical synthesis (Smedley et al., 2018).

Fatty Acid Amide Hydrolase Inhibition : Alapafuja et al. (2012) identified hexadecyl sulfonylfluoride (AM374) as a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme relevant in pharmacology and biochemistry. Their research contributes to understanding the biological functions and potential therapeutic uses of sulfonyl fluoride inhibitors (Alapafuja et al., 2012).

Mecanismo De Acción

NSPP has been studied for its effects on brain irradiation-induced toxicity. It appears to target the hedgehog pathway, promoting the expansion of neural stem and progenitor cells without affecting tumor cells. Additionally, NSPP mitigates radiation-induced microglia activation and expression of pro-inflammatory cytokines, such as interleukin-6 (IL-6). Its precise mechanism of action warrants further investigation .

Propiedades

IUPAC Name |

4-phenylpiperazine-1-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O2S/c11-16(14,15)13-8-6-12(7-9-13)10-4-2-1-3-5-10/h1-5H,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJADPTMWQJOFGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2817207.png)

![8-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2817208.png)

amino}acetamide](/img/structure/B2817211.png)

![N-[3-(2-oxopyrrolidin-1-yl)phenyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2817213.png)

![(E)-2-(3-(azepan-1-ylsulfonyl)-4-methoxystyryl)benzo[d]thiazole](/img/structure/B2817214.png)

![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2817220.png)

![Methyl[3-(propan-2-yloxy)propyl]amine hydrochloride](/img/structure/B2817221.png)

![3-[(4-isopropylphenyl)sulfonyl]-N-(4-methylcyclohexyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2817222.png)

![N-(benzo[d]thiazol-5-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2817223.png)

![(Z)-ethyl 2-(6-sulfamoyl-2-((3,4,5-trimethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2817225.png)

![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2817226.png)